molecular formula C6H10N2O3 B038681 Methyl 1-(methylcarbamoyl)aziridine-2-carboxylate CAS No. 123620-70-2

Methyl 1-(methylcarbamoyl)aziridine-2-carboxylate

Cat. No. B038681
M. Wt: 158.16 g/mol
InChI Key: VHBJVWJOXLJVDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 1-(methylcarbamoyl)aziridine-2-carboxylate, also known as MCA, is a synthetic compound that has gained attention in the field of chemical research due to its unique properties and potential applications. MCA is a highly reactive molecule that can be easily modified to produce a wide range of derivatives, making it an attractive candidate for use in various chemical reactions.

Mechanism Of Action

The mechanism of action for Methyl 1-(methylcarbamoyl)aziridine-2-carboxylate is not fully understood, but it is believed to act as a reactive electrophile due to the presence of the aziridine ring. Methyl 1-(methylcarbamoyl)aziridine-2-carboxylate can react with a variety of nucleophiles, including amino acids, thiols, and alcohols, leading to the formation of covalent adducts. These adducts can then be used as probes for studying enzyme activity or as building blocks for chemical synthesis.

Biochemical And Physiological Effects

Methyl 1-(methylcarbamoyl)aziridine-2-carboxylate has been shown to have a variety of biochemical and physiological effects, including the inhibition of enzyme activity and the induction of DNA damage. Methyl 1-(methylcarbamoyl)aziridine-2-carboxylate has been shown to inhibit the activity of carboxypeptidase A and chymotrypsin, two enzymes involved in protein digestion. Additionally, Methyl 1-(methylcarbamoyl)aziridine-2-carboxylate has been shown to induce DNA damage in human cells, leading to cell death.

Advantages And Limitations For Lab Experiments

One of the main advantages of using Methyl 1-(methylcarbamoyl)aziridine-2-carboxylate in lab experiments is its versatility. Methyl 1-(methylcarbamoyl)aziridine-2-carboxylate can be easily modified to produce a wide range of derivatives, making it a useful tool for chemical synthesis. Additionally, Methyl 1-(methylcarbamoyl)aziridine-2-carboxylate can be used as a probe for studying enzyme activity in real-time, allowing researchers to gain insights into enzyme function. However, one limitation of using Methyl 1-(methylcarbamoyl)aziridine-2-carboxylate is its reactivity. Methyl 1-(methylcarbamoyl)aziridine-2-carboxylate is a highly reactive molecule that can react with a variety of nucleophiles, making it difficult to control in some experiments.

Future Directions

There are many potential future directions for Methyl 1-(methylcarbamoyl)aziridine-2-carboxylate research. One area of interest is the development of new derivatives of Methyl 1-(methylcarbamoyl)aziridine-2-carboxylate for use in chemical synthesis. Additionally, Methyl 1-(methylcarbamoyl)aziridine-2-carboxylate could be used as a tool for studying enzyme activity in more complex systems, such as in vivo. Finally, Methyl 1-(methylcarbamoyl)aziridine-2-carboxylate could be used as a potential therapeutic agent for the treatment of diseases such as cancer, where it could be used to induce DNA damage in cancer cells.

Synthesis Methods

Methyl 1-(methylcarbamoyl)aziridine-2-carboxylate can be synthesized through a simple reaction between methyl isocyanate and aziridine-2-carboxylic acid. The reaction is typically carried out in the presence of a catalyst, such as triethylamine, and yields Methyl 1-(methylcarbamoyl)aziridine-2-carboxylate as a white crystalline solid. The purity and yield of the product can be improved by using different reaction conditions, such as changing the temperature, solvent, or reaction time.

Scientific Research Applications

Methyl 1-(methylcarbamoyl)aziridine-2-carboxylate has been used in various scientific research applications, including as a building block for the synthesis of other compounds, as a reagent for chemical reactions, and as a probe for studying enzyme activity. Methyl 1-(methylcarbamoyl)aziridine-2-carboxylate can be easily modified to produce a wide range of derivatives, making it a versatile tool for chemical synthesis. Additionally, Methyl 1-(methylcarbamoyl)aziridine-2-carboxylate has been used as a substrate for enzymes such as carboxypeptidase A and chymotrypsin, allowing researchers to study enzyme activity in real-time.

properties

CAS RN

123620-70-2

Product Name

Methyl 1-(methylcarbamoyl)aziridine-2-carboxylate

Molecular Formula

C6H10N2O3

Molecular Weight

158.16 g/mol

IUPAC Name

methyl 1-(methylcarbamoyl)aziridine-2-carboxylate

InChI

InChI=1S/C6H10N2O3/c1-7-6(10)8-3-4(8)5(9)11-2/h4H,3H2,1-2H3,(H,7,10)

InChI Key

VHBJVWJOXLJVDY-UHFFFAOYSA-N

SMILES

CNC(=O)N1CC1C(=O)OC

Canonical SMILES

CNC(=O)N1CC1C(=O)OC

synonyms

2-Aziridinecarboxylicacid,1-[(methylamino)carbonyl]-,methylester,(1R-trans)-(9CI)

Origin of Product

United States

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